25T-NBOMe (hydrochloride)
Overview
Description
25T-NBOMe (hydrochloride) is a synthetic compound belonging to the NBOMe series of phenethylamines. It is a derivative of 2C-T, a 2,5-dimethoxy phenethylamine, with an N-(2-methoxybenzyl) addition at the amine . This compound is known for its potent hallucinogenic properties and is primarily used in forensic and research settings .
Scientific Research Applications
25T-NBOMe (hydrochloride) is used extensively in scientific research, particularly in the fields of neuropharmacology and forensic toxicology. Its high affinity and selectivity for the 5-HT2A receptor make it a valuable tool for studying the serotonin system and its role in various neurological and psychological conditions . Additionally, it is used as an analytical reference standard in forensic investigations to identify and quantify NBOMe compounds in biological samples.
Mechanism of Action
25T-NBOMe (hydrochloride) acts as an agonist at the 5-HT2A receptor, similar to other NBOMe compounds . It is known to affect the expression of dopamine (DA) receptor D1 (DRD1), DA receptor D2 (DRD2), tyrosine hydroxylase, DA transporter (DAT), and phospho-DAT (p-DAT) in the nucleus accumbens (NAc) .
Biochemical Analysis
Biochemical Properties
25T-NBOMe (hydrochloride) primarily interacts with the serotonin 5-HT2A receptor, where it acts as a potent agonist. This interaction is facilitated by the compound’s high affinity for the receptor, which is attributed to the N-(2-methoxybenzyl) addition at the amine . The binding of 25T-NBOMe (hydrochloride) to the 5-HT2A receptor induces a conformational change that activates downstream signaling pathways, including the phosphoinositide pathway. This activation leads to the release of secondary messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG), which further propagate the signal within the cell .
Cellular Effects
The effects of 25T-NBOMe (hydrochloride) on cellular processes are profound, particularly in neuronal cells. The compound’s activation of the 5-HT2A receptor influences various cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the extracellular signal-regulated kinase (ERK) pathway . These pathways play crucial roles in regulating gene expression, cell growth, and differentiation. Additionally, 25T-NBOMe (hydrochloride) has been shown to affect cellular metabolism by modulating the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
At the molecular level, 25T-NBOMe (hydrochloride) exerts its effects through a series of binding interactions and conformational changes. The compound’s high affinity for the 5-HT2A receptor is due to specific interactions between the N-(2-methoxybenzyl) group and key amino acid residues within the receptor’s binding pocket . Upon binding, 25T-NBOMe (hydrochloride) stabilizes the active conformation of the receptor, promoting the activation of G-proteins and subsequent intracellular signaling cascades. This process involves the inhibition or activation of various enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 25T-NBOMe (hydrochloride) have been observed to change over time. The compound is relatively stable under standard storage conditions, with a shelf life of up to five years when stored at -20°C . Upon exposure to light and air, 25T-NBOMe (hydrochloride) can undergo degradation, leading to a decrease in its potency. Long-term studies have shown that repeated exposure to 25T-NBOMe (hydrochloride) can result in desensitization of the 5-HT2A receptor, reducing the compound’s efficacy over time .
Dosage Effects in Animal Models
In animal models, the effects of 25T-NBOMe (hydrochloride) vary with different dosages. Low doses of the compound induce mild psychoactive effects, while higher doses can lead to significant alterations in behavior and physiology . Studies have shown that at high doses, 25T-NBOMe (hydrochloride) can cause toxic effects, including seizures and hyperthermia. The threshold dose for observable effects in rodents is approximately 0.1 mg/kg, with toxic effects becoming apparent at doses above 1 mg/kg .
Metabolic Pathways
The metabolic pathways of 25T-NBOMe (hydrochloride) involve several phase I and phase II reactions. The primary metabolic processes include O-demethylation, hydroxylation, and N-demethoxybenzylation . These reactions are catalyzed by enzymes such as cytochrome P450s, which convert 25T-NBOMe (hydrochloride) into various metabolites. These metabolites can undergo further conjugation reactions, including glucuronidation and sulfation, facilitating their excretion from the body .
Transport and Distribution
Within cells and tissues, 25T-NBOMe (hydrochloride) is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross cell membranes, where it can accumulate in lipid-rich regions. Transporters such as the serotonin transporter (SERT) play a role in the uptake and distribution of 25T-NBOMe (hydrochloride) within neuronal cells .
Subcellular Localization
The subcellular localization of 25T-NBOMe (hydrochloride) is primarily within the plasma membrane, where it interacts with the 5-HT2A receptor . The compound can also be found in other cellular compartments, including the cytoplasm and endoplasmic reticulum. Post-translational modifications, such as phosphorylation, can influence the localization and activity of 25T-NBOMe (hydrochloride), directing it to specific subcellular sites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25T-NBOMe (hydrochloride) involves the reaction of 2,5-dimethoxy-4-(methylthio)phenethylamine (2C-T) with 2-methoxybenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction typically occurs in a solvent like dichloromethane under an inert atmosphere .
Industrial Production Methods: Industrial production methods for 25T-NBOMe (hydrochloride) are not well-documented due to its primary use in research and forensic applications. the synthesis generally follows similar routes as described above, with optimization for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 25T-NBOMe (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted phenethylamines.
Comparison with Similar Compounds
25I-NBOMe: 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
25B-NBOMe: 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
25C-NBOMe: 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Comparison: 25T-NBOMe (hydrochloride) is unique due to the presence of a methylthio group on the aromatic ring, which differentiates it from other NBOMe compounds like 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe. This structural variation influences its pharmacokinetic properties and receptor affinity .
Properties
IUPAC Name |
2-(2,5-dimethoxy-4-methylsulfanylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S.ClH/c1-21-16-8-6-5-7-15(16)13-20-10-9-14-11-18(23-3)19(24-4)12-17(14)22-2;/h5-8,11-12,20H,9-10,13H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQHPYXBGMORCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)SC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601344510 | |
Record name | 2-(2,5-Dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601344510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1539266-47-1 | |
Record name | 2-(2,5-Dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601344510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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